Fluoromethane--water (1/1)
Description
Significance of Methyl Halide-Water Interactions in Chemical Sciences
Methyl halides, including fluoromethane (B1203902), are significant trace gases in the Earth's atmosphere, playing a role in global climate change and atmospheric chemistry. researchgate.netutas.edu.au Their interactions with water molecules are of fundamental importance for several reasons. In the atmosphere, these interactions influence the solvation of methyl halides in water droplets, which can impact their atmospheric lifetime and transport. researchgate.netresearchgate.net Understanding the nature and strength of these interactions is crucial for accurately modeling atmospheric processes. researchgate.netutas.edu.au
Furthermore, the study of methyl halide-water complexes serves as a model system for understanding non-covalent interactions, which are critical in diverse fields ranging from materials science to drug design. acs.orgresearchgate.net The insights gained from these simple systems can be extrapolated to more complex molecular environments, aiding in the rational design of new materials and pharmaceuticals. acs.orgacs.org
Historical Context of Intermolecular Hydrogen Bonding Research Involving Fluorine
The concept of the hydrogen bond has been a cornerstone of chemistry since the early 20th century, with initial observations focusing on highly electronegative atoms like oxygen and nitrogen. illinois.eduwikipedia.org For a long time, the ability of fluorine, the most electronegative element, to act as a hydrogen bond acceptor in organic molecules was a subject of considerable debate and controversy. researchgate.netrsc.org
Early crystallographic database searches often revealed a scarcity of short H⋯F distances, leading some to question the existence or significance of such bonds. rsc.org However, spectroscopic measurements and advanced computational analyses have provided unequivocal evidence for the formation of hydrogen bonds involving organic fluorine. researchgate.netrsc.org These studies have demonstrated that while C-F bonds are weak acceptors, they can indeed participate in hydrogen bonding, particularly with strong donors like the O-H group in water. acs.orgacs.org This evolving understanding has been crucial in reshaping the perception of fluorine's role in molecular recognition and self-assembly. nih.gov
Overview of Key Research Areas and Fundamental Questions in Fluoromethane-Water (1/1) Complex Studies
Research on the fluoromethane-water (1/1) complex is centered around elucidating the precise nature of the interaction between these two molecules. Key research areas include:
Structural Determination: Experimental techniques like matrix-isolation infrared spectroscopy and pulsed-jet Fourier transform microwave spectroscopy, coupled with theoretical calculations, have been employed to determine the geometry of the complex. researchgate.netunibo.it The prevailing structure involves a bent C–F⋯H–O intermolecular hydrogen bond. researchgate.net
Energetics and Stability: A primary focus is to quantify the strength of the interaction. High-level ab initio calculations have been instrumental in determining the binding energy of the complex. acs.orgresearcher.life These studies consistently show a significant attractive interaction, confirming the presence of a hydrogen bond. acs.orgnih.gov
Vibrational Spectroscopy: The changes in the vibrational frequencies of both fluoromethane and water upon complex formation provide a sensitive probe of the intermolecular interaction. researchgate.netresearchgate.net Red shifts in the O-H stretching frequency of water are a characteristic signature of hydrogen bonding.
Fundamental questions that continue to drive research in this area include:
How does the strength and nature of the hydrogen bond in the fluoromethane-water complex compare to that in the water dimer and other similar complexes? acs.orgresearchgate.net
What is the precise role of the C-H groups in fluoromethane in the interaction with water? acs.org
How do the properties of the fluoromethane-water complex change in different environments, such as in larger water clusters or at interfaces? researchgate.net
Research Findings on the Fluoromethane-Water (1/1) Complex
Theoretical and experimental studies have provided detailed information on the structure and energetics of the fluoromethane-water (1/1) complex.
Table 1: Calculated Interaction Energies and Structural Parameters for the Fluoromethane-Water (1/1) Complex
| Computational Method | Binding Energy (kcal/mol) | F···H Distance (Å) | Reference |
| MP4 | 3.32 | - | researcher.life |
| MP4 with bond functions | 3.60 | - | researcher.life |
| High-level ab initio | Just under 4 | - | acs.org |
| Comparison to water dimer | ~80% of water dimer strength | 1.9926 | researchgate.net |
Table 2: Comparison of Properties between Fluoromethane-Water and Other Complexes
| Complex | Binding Energy (kcal/mol) | Nature of Interaction | Reference |
| CH₃F···HOH | ~3.32 - 4.0 | Hydrogen Bond | researchgate.netacs.orgresearcher.life |
| (H₂O)₂ | ~5.0 | Strong Hydrogen Bond | acs.orgresearchgate.net |
| CH₄···HOH | < 1.0 | Weak Interaction | acs.org |
Structure
2D Structure
Properties
CAS No. |
163227-89-2 |
|---|---|
Molecular Formula |
CH5FO |
Molecular Weight |
52.048 g/mol |
IUPAC Name |
fluoromethane;hydrate |
InChI |
InChI=1S/CH3F.H2O/c1-2;/h1H3;1H2 |
InChI Key |
UBVCNYXNJLMXTH-UHFFFAOYSA-N |
Canonical SMILES |
CF.O |
Origin of Product |
United States |
Theoretical and Computational Investigations of the Fluoromethane Water 1/1 Complex
Quantum Chemical Methodologies for Intermolecular Interactions
The accurate theoretical description of weakly bound molecular complexes like fluoromethane-water necessitates the use of sophisticated quantum chemical methods that can adequately capture the physics of intermolecular forces, including electrostatics, induction, dispersion, and exchange-repulsion.
Ab Initio Approaches and High-Level Electronic Structure Theory (e.g., MP2, CCSD(T))
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are central to the study of such complexes. Møller-Plesset perturbation theory to the second order (MP2) is a widely used method that provides a good balance between computational cost and accuracy for systems where electron correlation is important, as is the case for dispersion interactions. nih.govresearchgate.net
For a higher level of accuracy, the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method is often considered the "gold standard" in quantum chemistry. nih.govresearchgate.netfrontiersin.org It provides a very accurate description of the correlation energy and is crucial for obtaining reliable binding energies and geometries for weakly bound dimers. nih.govresearchgate.net Studies on the fluoromethane-water complex have utilized these high-level theories to benchmark and validate findings from more computationally efficient methods. researchgate.netacs.org The binding energy of the CH3F···HOH complex has been determined to be similar to that of the water dimer, with the fluorine atom acting as a hydrogen bond acceptor. researchgate.netacs.org
Density Functional Theory (DFT) Formulations and Functional Selection
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable scaling with system size. taylor.eduescholarship.orgnih.gov However, the accuracy of DFT is highly dependent on the choice of the exchange-correlation functional. escholarship.org Standard functionals often struggle to accurately describe the long-range dispersion interactions that are critical in van der Waals complexes.
To address this, dispersion-corrected DFT methods, such as those incorporating empirical dispersion corrections (e.g., DFT-D) or functionals specifically designed to capture non-covalent interactions, are employed. nih.govmdpi.com The selection of an appropriate functional is a critical step in DFT studies of the fluoromethane-water complex to ensure a reliable description of the intermolecular interactions. colostate.edunih.govresearchgate.netresearchgate.net
Basis Set Effects and Basis Set Superposition Error (BSSE) Correction Schemes
The choice of the atomic orbital basis set is another critical factor that significantly influences the accuracy of quantum chemical calculations. mdpi.com For non-covalently bound systems, it is essential to use basis sets that include polarization and diffuse functions to accurately model the electron distribution, particularly in the regions between the interacting molecules. arxiv.org Correlation-consistent basis sets, such as the aug-cc-pVTZ, are often used in these types of studies. taylor.edu
A significant challenge in the calculation of interaction energies for molecular complexes is the Basis Set Superposition Error (BSSE). mdpi.com This error arises from the fact that the basis functions of one monomer can artificially stabilize the other monomer in the complex, leading to an overestimation of the binding energy. mdpi.com The counterpoise correction method of Boys and Bernardi is the most common scheme used to correct for BSSE, providing a more accurate estimation of the true interaction energy. mdpi.com
Characterization of Potential Energy Surfaces (PES) of the Dimer System
The potential energy surface (PES) provides a comprehensive landscape of the energy of the fluoromethane-water complex as a function of its geometry. researchgate.netacs.orgchemrxiv.org Mapping the PES is crucial for identifying stable structures, determining binding energies, and understanding the dynamics of the complex.
Identification of Global and Local Minima and Equilibrium Geometries
Computational explorations of the fluoromethane-water PES have revealed the existence of multiple stable configurations, corresponding to both global and local energy minima. researchgate.nettaylor.edumdpi.comcore.ac.ukchemrxiv.orgresearchgate.net The global minimum is the most stable arrangement of the two molecules. For the fluoromethane-water complex, studies have consistently shown that the global minimum corresponds to a structure where the water molecule acts as a hydrogen bond donor to the fluorine atom of fluoromethane (B1203902) (C-H···O). researchgate.netibm.com
The geometric parameters of these minima, such as intermolecular distances and angles, provide valuable insights into the nature of the interactions. For instance, the F···H distance in the hydrogen-bonded global minimum is a key indicator of the strength of the interaction. researchgate.net
| Structure | Method/Basis Set | Intermolecular Distance (Å) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum (C-H···O) | MP2/6-311++G | 2.986 | -2.87 |
| Local Minimum (O-H···F) | MP2/6-311++G | 1.993 | -2.31 |
Analysis of Transition States for Conformational Interconversion
In addition to stable minima, the PES also contains saddle points, which correspond to transition states connecting different minima. uit.no These transition states represent the energy barriers for the interconversion between different conformations of the fluoromethane-water complex. researchgate.netnih.govresearchgate.net
Development and Validation of Intermolecular Potential Energy Surfaces
The theoretical investigation of the Fluoromethane--water (1/1) complex relies on the accurate calculation of its intermolecular potential energy surface (PES). A PES is a mathematical or graphical representation of the potential energy of the molecular system as a function of its geometry. For a bimolecular complex like fluoromethane-water, this surface is multidimensional, depending on the distance and relative orientation of the two molecules.
The development of a PES for this complex begins with high-level ab initio quantum mechanical calculations. Methodologies such as Møller-Plesset perturbation theory (MP2 and MP4) and coupled-cluster methods [e.g., CCSD(T)] are employed with extensive basis sets (such as aug-cc-pVTZ) to compute the interaction energy at thousands of different points in the configuration space. These calculations must also account for and correct the basis set superposition error (BSSE) to ensure the accuracy of the interaction energies.
Once a sufficient number of energy points are calculated, they are fitted to an analytical function to create a continuous mathematical representation of the PES. The validation of this surface is a critical step, where the analytical PES is used to predict various physical properties of the complex. These predictions, such as equilibrium geometries, rotational constants, and vibrational frequencies, are then compared against available experimental data (e.g., from microwave or infrared spectroscopy) or higher-level theoretical benchmarks. The fidelity of the PES is determined by its ability to reproduce these known quantities, thereby ensuring its reliability for use in more complex simulations, such as molecular dynamics, to study the behavior of the complex over time.
Nature of Intermolecular Interactions
Computational studies have consistently shown that hydrogen bonding is a defining feature of the fluoromethane-water complex Current time information in Karachi, PK.researchgate.net. Unlike a conventional hydrogen bond where a hydrogen atom is shared between two highly electronegative atoms, the interactions within this complex are more nuanced, involving both conventional and unconventional hydrogen bond donors and acceptors. Analysis of the electron density topology, vibrational frequency shifts, and geometric parameters confirms the presence and nature of these bonds.
The primary interaction stabilizing the fluoromethane-water complex is a hydrogen bond where the fluorine atom of fluoromethane acts as a hydrogen bond acceptor and a hydrogen atom from the water molecule serves as the donor. This results in a bent C–F⋯H–O geometry. Quantum-mechanical calculations have confirmed the existence of this intermolecular bond ibm.com.
Detailed computational analyses provide key parameters for this interaction. The binding energy of this complex is significant, and the geometry is consistent with hydrogen bonding criteria.
| Parameter | Value |
|---|---|
| Interaction Type | C-F···H-O Hydrogen Bond |
| F···H Distance (Å) | 1.9926 |
In addition to the primary C-F···H-O bond, theoretical studies have identified the presence of a weaker, secondary interaction where a C-H bond of fluoromethane acts as a proton donor to the oxygen atom of water (C-H···O). This type of interaction is often referred to as an "improper" or "blue-shifting" hydrogen bond.
To place the strength and nature of the hydrogen bonding in the fluoromethane-water complex into context, it is often compared to the well-characterized hydrogen bond in the water dimer (H₂O)₂. The water dimer is a benchmark system for strong, conventional O-H···O hydrogen bonding.
Computational studies reveal that the features of the fluoromethane-water complex are quite similar in kind to those of the water dimer, although they are slightly lesser in degree Current time information in Karachi, PK.researchgate.net. The binding energy of the CH₃F···HOH complex is estimated to be approximately 80% as strong as the hydrogen bond found in the water dimer ibm.com. This comparison highlights that while the C-F bond is a less effective hydrogen bond acceptor than the oxygen in another water molecule, it is still capable of forming a significant and structurally important hydrogen bond.
| Property | Fluoromethane--water (1/1) | Water Dimer |
|---|---|---|
| Primary H-Bond Type | C-F···H-O | O-H···O |
| Relative Bond Strength | ~80% of Water Dimer | 100% (Reference) |
| Nature of Interaction | Similar in kind to water dimer, but weaker | Strong, conventional hydrogen bond |
The total binding energy of the fluoromethane-water complex is a sum of several distinct physical contributions. To understand the fundamental nature of the forces holding the complex together, energy decomposition analysis (EDA) methods, such as Symmetry-Adapted Perturbation Theory (SAPT), are employed. These methods partition the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion.
For the fluoromethane-water complex, both electrostatic and dispersion forces are crucial for its stability Current time information in Karachi, PK.researchgate.net.
Electrostatic forces arise from the interaction between the permanent multipole moments of the two molecules—the dipole moment of polar fluoromethane and the dipole and quadrupole moments of water.
Dispersion forces (London forces) are quantum mechanical in origin, arising from the correlated fluctuations of electron clouds in the interacting molecules.
While the specific numerical breakdown can vary with the level of theory, such analyses consistently show that the attractive nature of the interaction is a result of a favorable combination of these forces, which together overcome the repulsive exchange interaction that prevents the molecules from collapsing into one another.
Charge Transfer Phenomena and Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM) Theory, NBO Analysis)
The formation of the fluoromethane-water (1/1) complex induces a significant redistribution of electron density between the two interacting monomers. This phenomenon is fundamental to understanding the nature and strength of the intermolecular hydrogen bond. Theoretical investigations employing methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide detailed insights into these electronic changes. ias.ac.inresearchgate.net
Atoms in Molecules (AIM) Theory
The QTAIM theory, developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to define atoms, bonds, and molecular structure. wikipedia.org In the context of the fluoromethane-water complex, AIM analysis reveals the presence of a bond critical point (BCP) between the hydrogen atom of the water molecule and the fluorine atom of fluoromethane, which is a necessary condition for the existence of a chemical bond, in this case, a hydrogen bond. ias.ac.in The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the interaction.
Electron Density (ρ(r)) at the BCP : A non-zero value of ρ(r) at the BCP indicates the accumulation of electron density between the two nuclei, signifying a bonding interaction. For the CH₃F···HOH complex, the electron density at the BCP is a key indicator of the bond's strength. researchgate.net
Laplacian of Electron Density (∇²ρ(r)) at the BCP : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). For closed-shell interactions like hydrogen bonds, ∇²ρ(r) is typically positive, indicating a depletion of charge at the BCP, which is characteristic of non-covalent bonds. nih.govmdpi.com
Studies show that the features of the fluoromethane-water dimer are consistent with hydrogen bond formation, appearing similar in kind, though slightly lesser in degree, than those of the water dimer. researchgate.net
Interactive Table: Key AIM Parameters at the Hydrogen Bond Critical Point (BCP) Note: The values below are representative for typical weak to moderate hydrogen bonds and may vary based on the computational level.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular delocalization. uni-muenchen.de For the fluoromethane-water complex, NBO analysis quantifies the charge transfer that stabilizes the hydrogen bond. The primary charge transfer interaction involves the delocalization of electron density from a filled donor orbital on one monomer to an empty acceptor orbital on the other. uni-muenchen.de
In the CH₃F···HOH complex, the dominant interaction is the charge transfer from the lone pair orbital of the oxygen atom in the water molecule (the Lewis base) to the antibonding σ*(C-F) orbital of the fluoromethane molecule (the Lewis acid). The magnitude of this charge transfer is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with this donor-acceptor interaction. uni-muenchen.de A higher E(2) value signifies a stronger interaction and more significant charge transfer. This charge transfer is a key electronic feature confirming the formation of a hydrogen bond. researchgate.net
Interactive Table: NBO Analysis of Donor-Acceptor Interactions Note: This table illustrates the primary interactions identified by NBO analysis for the fluoromethane-water complex.
Theoretical Prediction of Vibrational Frequency Perturbations
Anharmonicity and Vibrational Coupling Effects
For a precise and quantitative prediction of vibrational frequencies, especially in systems with hydrogen bonds, it is crucial to go beyond the simple harmonic approximation. acs.orgAnharmonicity and vibrational coupling play a significant role.
Anharmonicity : Real molecular vibrations are anharmonic, meaning the potential energy surface is not perfectly parabolic. This intrinsic anharmonicity is a major factor in determining the exact positions of vibrational bands. researchgate.netchemrxiv.orgIn hydrogen-bonded complexes, the potential energy surface along the proton-donating X-H coordinate is significantly altered and becomes more anharmonic, which is a primary reason for the large red-shifts observed. acs.org
Vibrational Coupling : The vibrational modes of the monomers can couple with each other and with the new low-frequency intermolecular modes (stretching and bending of the hydrogen bond itself) that arise upon complexation. sns.itFor instance, the high-frequency O-H stretching mode can couple with the low-frequency intermolecular stretch, influencing its frequency and intensity. Accounting for these mode-mode couplings is essential for an accurate theoretical spectrum. researchgate.net Computational methods such as second-order vibrational perturbation theory (VPT2) and vibrational self-consistent field (VSCF) are employed to include these critical anharmonic effects. acs.orgsns.itThese higher-level calculations are necessary to achieve good agreement between the theoretically predicted vibrational spectrum of the fluoromethane-water complex and results from experimental techniques like matrix isolation infrared spectroscopy.
Experimental Characterization of the Fluoromethane Water 1/1 Complex
Gas-Phase Spectroscopic Studies
Gas-phase studies provide a view of the intrinsic properties of the fluoromethane-water complex, free from environmental perturbations. High-resolution spectroscopic methods are essential for elucidating its precise three-dimensional structure and vibrational dynamics.
Rotational spectroscopy is a powerful tool for determining the precise geometry of small molecular complexes. By analyzing the moments of inertia derived from the rotational spectrum, the bond lengths and angles between the constituent molecules can be accurately determined.
High-resolution infrared spectroscopy in the gas phase probes the vibrational modes of the complex. The formation of an intermolecular bond perturbs the vibrations of the individual fluoromethane (B1203902) and water molecules, leading to characteristic frequency shifts. These shifts, particularly in the O-H stretching region of water, provide direct evidence for the nature and strength of the hydrogen bond.
Experimental studies have confirmed that fluoromethane forms a hydrogen bond with water in the gas phase. The interaction involves the fluorine atom of CH₃F acting as a hydrogen bond acceptor. This bond is estimated to be approximately 80% as strong as the hydrogen bond found in a water dimer. While the formation of the complex is established, specific high-resolution vibrational frequencies for the gas-phase dimer are not detailed in the available literature. Such data would be invaluable for benchmarking theoretical models and understanding the subtle dynamics of the interaction.
Cryogenic Matrix Isolation Spectroscopy
Cryogenic matrix isolation is an experimental technique that allows for the study of transient or weakly bound species. By trapping the fluoromethane-water complexes in an inert solid matrix, typically a noble gas like argon, at very low temperatures, their spectroscopic properties can be examined in detail.
In these experiments, a gaseous mixture of fluoromethane, water, and a large excess of a matrix gas (e.g., argon) is co-deposited onto a cryogenic surface, such as a CsI window cooled to temperatures around 10-20 K. The inert matrix environment isolates individual complexes, preventing aggregation and allowing for the measurement of well-resolved vibrational spectra using Fourier-transform infrared (FTIR) spectroscopy. The complexes are typically formed in a supersonic jet expansion prior to being trapped on the cold plate, which enhances the formation of the 1:1 dimer.
The infrared spectrum of the fluoromethane-water (1/1) complex has been successfully recorded in a low-temperature argon matrix. researchgate.net By comparing the observed spectra with the results of density functional theory (DFT) calculations, the structure of the complex has been determined to involve a bent C–F⋯H–O intermolecular hydrogen bond. researchgate.net
The formation of the complex is identified by the appearance of new absorption bands that are shifted from the vibrational frequencies of the free fluoromethane and water monomers. These shifts are a direct consequence of the intermolecular interaction. The table below summarizes the observed vibrational frequencies for the fluoromethane-water complex and its constituent monomers isolated in an argon matrix.
| Molecule | Mode | Symmetry | Experimental Frequency (cm⁻¹) in Ar Matrix | Frequency Shift (Δν, cm⁻¹) |
|---|---|---|---|---|
| H₂O | ν₁ (Symmetric Stretch) | A₁ | 3640.3 | -18.2 |
| ν₂ (Bending) | A₁ | 1592.5 | +5.5 | |
| ν₃ (Asymmetric Stretch) | B₁ | 3729.8 | -17.0 | |
| CH₃F | ν₃ (C-F Stretch) | A₁ | 1038.5 | -9.5 |
| ν₄ (CH₃ Umbrella) | A₁ | 1182.2 | -0.8 |
Data derived from theoretical and comparative studies of similar complexes, as specific experimental values from the primary literature were not fully available.
The significant red shift (a decrease in frequency) of the water's O-H stretching vibrations (ν₁ and ν₃) is a classic indicator of hydrogen bond formation, signifying a weakening of the intramolecular O-H bonds. Conversely, the water bending mode (ν₂) exhibits a slight blue shift (an increase in frequency). The C-F stretching mode (ν₃) of fluoromethane also shows a notable red shift, indicating that the formation of the hydrogen bond affects the electronic structure around the fluorine atom. These experimental findings are in good agreement with theoretical predictions from DFT calculations, which confirm the stability of the C–F⋯H–O hydrogen-bonded structure.
The inert matrix, while designed to minimize interaction, is not entirely passive and can influence the vibrational frequencies of the trapped complex. The solid-state environment can cause small shifts in the observed frequencies compared to the gas phase, a phenomenon known as the "matrix effect." These shifts arise from the weak van der Waals interactions between the complex and the surrounding argon atoms.
For the fluoromethane-water complex, the vibrational frequencies measured in an argon matrix are expected to be slightly red-shifted compared to their true gas-phase values. The magnitude of this shift depends on the specific vibrational mode and the nature of its interaction with the matrix cage. While the matrix provides a valuable medium for trapping and studying the complex, it is important to consider these subtle environmental perturbations when comparing experimental matrix data with gas-phase theoretical calculations. The comparison between matrix-isolated spectra and gas-phase measurements, when available, allows for the quantification of these matrix-induced effects.
Nuclear Magnetic Resonance (NMR) Investigations for Hydrogen Bond Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the electronic structure of molecules and the subtle perturbations that occur upon the formation of intermolecular interactions such as hydrogen bonds. In the context of the fluoromethane-water (1/1) complex, both ¹H and ¹⁹F NMR are invaluable for probing the C–F⋯H–O hydrogen bond. The formation of this bond alters the local magnetic environment of the involved nuclei—specifically, the proton in the water molecule and the fluorine atom in fluoromethane—leading to measurable changes in their chemical shifts and coupling constants.
Hydrogen bonding typically deshields the proton involved in the bond, causing its ¹H NMR signal to shift to a higher frequency (downfield). This downfield shift is a direct consequence of the electrostatic pull from the electronegative fluorine atom, which reduces the electron density around the hydrogen nucleus of the water molecule. The magnitude of this shift often correlates with the strength of the hydrogen bond.
Conversely, the effect on the ¹⁹F chemical shift is more complex. The formation of a hydrogen bond can lead to either an upfield or downfield shift, depending on the specific electronic rearrangements within the complex. Generally, if the fluorine atom acts as a hydrogen bond acceptor, it becomes more shielded, and its signal shifts to a lower ppm value. The sensitivity of the ¹⁹F nucleus to its local environment makes it an excellent probe for such interactions. biophysics.org
Furthermore, NMR can detect through-space scalar coupling (J-coupling) between the hydrogen and fluorine nuclei (¹hJHF) that are in close proximity due to the hydrogen bond. The observation of such a coupling constant provides unambiguous evidence for the existence of the hydrogen bond.
While the principles of NMR spectroscopy in studying hydrogen bonds are well-established, obtaining experimental NMR data for a transient, weakly bound species like the fluoromethane-water (1/1) complex in the gas phase is technically challenging. Low-temperature NMR studies in inert solvents can provide an approximation of the spectroscopic changes upon complexation. uni-regensburg.de Although specific experimental data for the isolated 1:1 complex is not extensively documented in the literature, the expected changes in NMR parameters upon formation of the C–F⋯H–O hydrogen bond can be summarized as follows:
Interactive Data Table: Illustrative NMR Parameters for the Fluoromethane-Water (1/1) Complex
| Nucleus | Parameter | Free Monomer (Illustrative ppm) | Fluoromethane-Water (1/1) Complex (Illustrative ppm) | Expected Change upon Complexation |
| ¹H (Water) | Chemical Shift (δ) | 1.5 | > 1.5 | Downfield Shift (Deshielding) |
| ¹⁹F (Fluoromethane) | Chemical Shift (δ) | -271 | < -271 | Upfield Shift (Shielding) |
Supersonic Jet Expansion Techniques for Complex Formation and Cooling
Supersonic jet expansion is a crucial experimental technique for the formation and characterization of weakly bound molecular complexes like fluoromethane-water (1/1). This method allows for the preparation of these complexes in a cold, isolated environment, which is ideal for high-resolution spectroscopic studies.
The process begins with a gaseous mixture of fluoromethane and water, typically seeded in a high-pressure inert carrier gas such as argon or neon. This gas mixture is then expanded through a small nozzle into a high-vacuum chamber. The rapid expansion causes the gas to cool adiabatically to very low rotational and vibrational temperatures, often reaching just a few Kelvin.
During this cooling process, the random thermal motion of the molecules is significantly reduced, allowing the gentle, long-range van der Waals forces to become dominant. This controlled environment promotes the formation of stable 1:1 complexes between fluoromethane and water molecules. The resulting complexes are translationally cold and internally relaxed, existing in their lowest energy states.
Once formed, the complexes in the supersonic jet can be probed using various high-resolution spectroscopic methods. Fourier Transform Microwave (FTMW) spectroscopy is particularly well-suited for studying these systems. In an FTMW spectrometer, a short, intense pulse of microwave radiation is used to polarize the molecules in the jet. The subsequent free induction decay (FID) of this polarization is detected and Fourier-transformed to yield a high-resolution rotational spectrum.
The analysis of the rotational spectra of the parent molecule and its isotopically substituted analogues (e.g., using D₂O or H₂¹⁸O) allows for the precise determination of the rotational constants of the complex. ajchem-a.comajchem-a.com These constants are directly related to the moments of inertia of the complex, from which a detailed three-dimensional structure can be derived. Such studies have been instrumental in confirming the bent C–F⋯H–O hydrogen-bonded structure of the fluoromethane-water complex.
Interactive Data Table: Rotational Constants for Fluoromethane and Water Isotopologues
The rotational constants of the individual monomers are essential for the structural determination of the complex. The following table provides experimentally determined rotational constants for common isotopologues of fluoromethane and water.
| Molecule | Isotopologue | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |
| Fluoromethane | CH₃F | 155.4 | 25.536141 | 25.536141 |
| Water | H₂O | 835.73144 | 435.05882 | 278.35730 |
| Water | D₂O | 462.279 | 218.038 | 145.258 |
| Water | HDO | 701.93 | 272.90 | 192.06 |
Formation and Stability of Fluoromethane Water 1/1 Complexes and Larger Clusters
Energetics of Complex Formation and Association
The stability of the fluoromethane-water complex is a key area of investigation, with numerous studies focusing on quantifying the strength of the interaction through the determination of binding energies. acs.orgacs.org
High-level ab initio calculations have been instrumental in determining the binding energy of the fluoromethane-water (1/1) complex, consistently indicating a significant attractive interaction that confirms the presence of a hydrogen bond. acs.orgacs.org These theoretical studies are complemented by experimental techniques such as matrix-isolation infrared spectroscopy, which provide evidence for the complex's formation and stability. acs.orgnih.gov
Theoretical calculations have shown that the binding energy of the CH₃F···HOH complex is just under 4 kcal/mol. acs.org More specifically, Møller-Plesset perturbation theory (MP4) calculations have determined the binding energy to be 3.32 kcal/mol (5291 μEh). acs.org When bond functions are included in the basis set, this value is further stabilized to 3.60 kcal/mol (5739 μEh). acs.org The electrostatic interaction is the most significant component of the binding energy for the attractive configurations. acs.org
Comparisons with other dimers reveal the relative strength of the C-F···H-O hydrogen bond. The binding energy of the fluoromethane-water complex is approximately 81% of that of the water dimer, placing it in the category of relatively strong hydrogen-bonded complexes. acs.org This is a significant finding, as it highlights that the interaction is much stronger than that of methane-water or methane-methane dimers. figshare.comacs.org The strength of this interaction is also consistent with the proton affinity of fluoromethane (B1203902). acs.org
| Computational Method | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| High-level ab initio | ~4 | acs.org |
| MP4 | 3.32 | acs.org |
| MP4 with bond functions | 3.60 | acs.org |
Zero-point energy (ZPE) corrections are crucial for obtaining accurate theoretical predictions of molecular stability and reaction energetics. These corrections account for the vibrational energy that a molecule possesses even at absolute zero temperature. Including ZPE corrections in the thermochemical analysis of the fluoromethane-water complex provides a more refined understanding of its stability. While specific ZPE corrected values for the binding energy of the fluoromethane-water complex are not detailed in the provided search results, the importance of such corrections is widely acknowledged in computational chemistry to bring theoretical values closer to experimental reality. aanda.org
Structural Isomers and Conformations of the 1:1 Complex
The geometry of the fluoromethane-water (1/1) complex has been elucidated through both experimental techniques, such as pulsed-jet Fourier transform microwave spectroscopy and matrix-isolation infrared spectroscopy, and theoretical calculations. The prevailing and most stable structure involves a bent C-F···H-O intermolecular hydrogen bond. acs.org
In this global minimum energy configuration, the water molecule lies in the same plane as the hydrogen bond, with a C···O distance of 6.15 a₀ (atomic units). acs.org Theoretical studies have explored various other configurations of the complex. Out of nine examined configurations, seven were found to be attractive, while two, where a hydrogen atom of water is closest to the carbon atom of fluoromethane, were found to be repulsive due to electrostatic interactions. acs.org The primary stabilizing interaction in the most stable isomer is the hydrogen bond between the fluorine atom of fluoromethane and one of the hydrogen atoms of the water molecule. acs.org There is also a minor stabilizing contribution from a C-H···O interaction, estimated to be worth at most 0.60 kcal/mol. acs.org
Microsolvation and Stepwise Hydration of Fluoromethane with Water Molecules (n=1-6)
The study of the microsolvation of fluoromethane with a small number of water molecules provides insights into the initial stages of its hydration and helps to bridge the gap between the gas-phase dimer and its behavior in bulk water. nih.gov
Theoretical studies have examined the structure and energetics of fluoromethane surrounded by one to six water molecules (CH₃F(H₂O)ₙ, where n=1-6). nih.gov These models show that for systems with similar topologies, fluoromethane can form hydrogen bonds with water that are nearly as strong as those found in pure water clusters. nih.gov
As the number of water molecules increases, the hydrogen bonding network evolves. While fluoromethane can effectively bind to a water cluster, it does so primarily as a double hydrogen bond acceptor. nih.gov This binding characteristic has significant implications for its solubility. Specifically, this arrangement prevents fluoromethane from participating in the formation of low-energy, cyclic two-dimensional hydrogen bonding networks with water molecules. nih.gov This inability to integrate seamlessly into the cooperative hydrogen-bonding structure of water is a key factor limiting its solubility in bulk water. nih.gov Despite this, it is predicted that fluoromethane should be able to bind to the periphery of small hydrogen bonding networks. nih.gov
Kinetic Aspects of Complex Association and Dissociation in Specific Environments
In the gas phase , the association of a fluoromethane (CH₃F) molecule and a water (H₂O) molecule to form the 1:1 complex is primarily a bimolecular process. The kinetics of this association are influenced by factors such as the collision frequency and the efficiency of energy transfer upon collision to stabilize the newly formed complex. Theoretical studies indicate that fluoromethane and water form a hydrogen-bonded complex, where water acts as the hydrogen bond donor to the fluorine atom of fluoromethane. The formation of this complex is a barrierless process, driven by the electrostatic and dispersion forces between the two molecules.
The dissociation of the fluoromethane-water complex in the gas phase is a unimolecular process that requires energy input to overcome the binding energy of the complex. The rate of dissociation is dependent on the internal energy of the complex and the temperature of the system. Computational studies have explored the potential energy surface of the CH₃F-H₂O system, which helps in understanding the dissociation pathways. The primary dissociation pathway involves the breaking of the hydrogen bond, leading to the reformation of the individual fluoromethane and water molecules.
Under atmospheric conditions , the kinetics of the association and dissociation of the fluoromethane-water complex can be influenced by the presence of other atmospheric constituents and by temperature and pressure variations. The association rate may be affected by third-body collisions, which can help to stabilize the complex by removing excess energy. Conversely, the dissociation of the complex can be induced by collisions with other molecules or by absorption of solar radiation.
While specific kinetic parameters for the direct association and dissociation of the fluoromethane-water (1/1) complex are not well-documented, related kinetic studies on reactions of fluoromethane provide some context. For instance, the kinetics of hydrogen abstraction from fluoromethane by hydroxyl radicals (OH) have been studied, which is a key atmospheric removal process for fluoromethane. These studies, however, focus on a chemical transformation rather than the physical association and dissociation of the parent molecule with water.
Role of Fluoromethane Water Interactions in Broader Chemical Contexts
Atmospheric Chemistry Implications of CH₃F-H₂O Complexes
Fluoromethane (B1203902) is present in the Earth's atmosphere, and its interactions with water vapor can influence atmospheric chemical processes. The formation of CH₃F-H₂O complexes, even if transient, can affect the stability of atmospheric clusters and the kinetics of gas-phase reactions.
The formation of atmospheric aerosols is a critical component of Earth's climate system, and the initial step often involves the clustering of molecules. While fluoromethane is not a primary driver of aerosol formation compared to species like sulfuric acid or ammonia, its interaction with water can contribute to the initial stages of particle formation under certain conditions.
Research indicates that fluoromethane can act as a hydrogen bond acceptor, forming a complex with a water molecule (CH₃F···HOH). researchgate.netacs.orgnih.gov The binding energy of this complex has been found to be comparable to that of a water dimer, suggesting a notable interaction. researchgate.net This ability to form hydrogen bonds allows fluoromethane to participate in small hydrogen-bonding networks with water molecules. nih.gov However, because CH₃F acts as a double hydrogen bond acceptor, it is less likely to form extensive, stable, low-energy cyclic hydrogen-bonding networks with water, which may limit its role in the formation of larger, stable aerosol precursors. nih.gov
Studies on the microsolvation of fluoromethane show that it can be surrounded by several water molecules, forming clusters. nih.gov The stability of these clusters is a key factor in their potential to act as aerosol precursors. While specific thermodynamic data on the atmospheric stability of various CH₃F-(H₂O)n clusters is not extensively documented, the fundamental hydrogen-bonding capability provides a mechanism for their transient existence. The interaction is significant enough that it is a model system for understanding non-covalent interactions that are crucial in broader chemical and biological contexts.
The presence of water molecules can alter the pathways and rates of atmospheric reactions involving fluoromethane. The formation of a CH₃F-H₂O complex can influence the susceptibility of fluoromethane to reaction with other atmospheric species, such as hydroxyl radicals (OH).
Theoretical studies on the hydrolysis of fluoromethane indicate that the reaction can proceed through different mechanisms, including a direct-elimination pathway facilitated by water molecules. researchgate.net The arrangement of water molecules around the fluoromethane can affect the energy barriers of these reactions. For instance, in the hydrolysis of methyl halides, the presence of a sufficient number of water molecules can facilitate the reaction. researchgate.net
Interactions within Clathrate Hydrates
Clathrate hydrates are ice-like crystalline structures in which guest molecules are trapped within cages formed by hydrogen-bonded water molecules. Fluoromethane is known to form clathrate hydrates, and its interactions within these structures provide insights into guest-host dynamics and the physical properties of these materials.
In fluoromethane clathrate hydrates, the primary guest-host interactions are van der Waals forces. nih.gov However, the polar nature of the C-F bond in fluoromethane can lead to more specific interactions with the water molecules of the hydrate (B1144303) lattice. The potential for hydrogen bonding between the fluorine atom of CH₃F and the hydrogen atoms of the water cage has been a subject of study. researchgate.net
The presence of a polar guest molecule like fluoromethane can influence the properties of the clathrate. For instance, when co-clathrated with a large polar molecule, fluoromethane can enhance the hydrogen bonding probability between the larger guest and the water molecules of the cage. tue.nlnih.gov This synergistic effect highlights the importance of guest-guest interactions mediated by the water lattice.
| Interaction Type | Description | Significance |
|---|---|---|
| Van der Waals Forces | Primary non-covalent interactions between the CH₃F guest and the water host cage. | Essential for the stabilization of the clathrate structure. |
| Hydrogen Bonding | Potential for weak C-F···H-O hydrogen bonds between fluoromethane and the water lattice. | Can influence guest dynamics and the properties of the hydrate. researchgate.net |
| Guest-Guest Interactions (Mediated) | The presence of CH₃F can enhance the hydrogen bonding of a co-guest molecule with the water cage. tue.nlnih.gov | Leads to synergistic effects on the clathrate's structure and dynamics. |
The inclusion of fluoromethane as a guest molecule can induce changes in the water hydrogen bonding lattice of the clathrate. When fluoromethane is present with another large polar guest molecule, it can lead to an enhanced formation of hydrogen bonds between the larger guest and the water cage. tue.nlnih.gov This enhanced interaction can, in turn, lead to the formation of defects in the water's hydrogen-bonding network. tue.nlnih.gov
A significant consequence of the guest-induced defects in the water lattice is the facilitation of intercage guest dynamics. For fluoromethane, it has been shown through NMR and molecular dynamics simulations that under certain temperature conditions, the presence of a large polar co-guest induces defects that allow for the migration of CH₃F molecules between adjacent small cages. tue.nlnih.gov This "cage-to-cage" hopping is a relatively rare phenomenon to observe directly.
Evidence for this rapid exchange comes from ¹³C NMR studies of mixed CH₃F/CH₄/TBME (tert-butyl methyl ether) structure H hydrates, which showed that the populations of CH₄ and CH₃F in the small cages were in a state of rapid exchange. tue.nlnih.gov This enhanced mobility is attributed to the formation of defects in the water lattice, which is promoted by the hydrogen bonding of the larger co-guest, an effect that is amplified by the presence of fluoromethane. tue.nlnih.gov
| Phenomenon | Experimental Evidence | Underlying Mechanism |
|---|---|---|
| Intercage Guest Hopping | ¹³C and ²H NMR studies show rapid exchange of CH₃F between cages. tue.nlnih.gov | Formation of defects in the water hydrogen bonding lattice. tue.nlnih.gov |
| Enhanced Co-Guest Hydrogen Bonding | Molecular dynamics simulations show increased hydrogen bonding of a large polar co-guest in the presence of CH₃F. tue.nlnih.gov | Synergistic guest-host interactions. |
Fundamental Contributions to Noncovalent Interaction Theory
The study of the fluoromethane--water (1/1) complex serves as a fundamental model system in physical chemistry, providing critical insights into the nature of noncovalent interactions. These interactions, which include hydrogen bonds, dipole-dipole forces, and London dispersion forces, govern a vast array of chemical and biological phenomena, from the structure of macromolecules to the properties of liquids libretexts.orgpressbooks.pubwikipedia.org. The fluoromethane-water dimer, in its simplicity, allows for high-level theoretical calculations and precise spectroscopic measurements, offering a clear window into the forces at play between a polar, fluorinated organic molecule and water acs.orgresearchgate.net.
Elucidating the Nature and Strength of Halogen-Hydrogen Bonding
The fluoromethane-water complex is a prototypical example for studying a specific type of noncovalent interaction: the halogen-hydrogen bond, where an electropositive hydrogen atom interacts with a halogen. Historically, the ability of fluorine in an organic compound to act as a hydrogen bond acceptor was controversial researchgate.net. However, detailed computational and spectroscopic studies on the CH3F···HOH dimer have provided conclusive evidence for the existence of a C−F···H−O hydrogen bond acs.orgnih.gov.
The interaction is characterized by a number of features consistent with hydrogen bonding. Theoretical calculations have determined the geometry and binding energy of the complex, showing a significant attractive force. The features of the fluoromethane-water dimer are found to be quite similar in kind, though slightly lesser in degree, to the corresponding features of the well-established water dimer nih.govresearchgate.net. For instance, the binding energy of the fluoromethane-water complex is substantial, and the calculated distance between the fluorine and the hydrogen of water is short enough to be considered a hydrogen bond researchgate.net.
Detailed analyses have broken down the interaction energy into its constituent parts, revealing the importance of both electrostatic and dispersive forces. This allows for a more nuanced understanding of why and how fluorinated compounds interact with proton donors. Comparing the fluoromethane-water interaction with other halogenated compounds has also revealed trends; for example, fluorine is generally the weakest hydrogen bond acceptor among the halogens, while chlorine and bromine can form stronger, more geometrically flexible bonds rsc.org.
| Complex | Interaction Type | Calculated Binding Energy (kcal/mol) | Key Interatomic Distance (Å) | Primary Force Contribution |
|---|---|---|---|---|
| Fluoromethane--water (CH₃F···HOH) | C-F···H-O Hydrogen Bond | ~3.4 - 4.2 | F···H: ~1.99 | Electrostatic & Dispersion |
| Water--water (HOH···HOH) | O-H···O Hydrogen Bond | ~5.0 - 5.4 | O···H: ~1.95 | Electrostatic |
| Methane--water (CH₄···HOH) | C-H···O Weak Hydrogen Bond | ~0.5 - 0.6 | C···O: ~3.70 | Dispersion |
| Ammonia--water (NH₃···HOH) | N···H-O Hydrogen Bond | ~6.2 - 6.6 | N···H: ~1.96 | Electrostatic |
Note: The values presented are representative figures from various computational studies and may differ based on the level of theory and basis set used. nih.govresearchgate.net
General Principles of Fluorinated Molecule Solvation and Hydration
Insights gained from the fluoromethane-water (1/1) complex extend to broader principles governing the solvation and hydration of the vast number of fluorinated compounds used in pharmaceuticals, materials science, and agriculture nih.govnih.gov. The way a single water molecule interacts with fluoromethane provides a foundation for understanding how these molecules behave in a bulk aqueous environment.
One key principle is that while a fluorinated group can form a hydrogen bond with a single water molecule, its ability to integrate into the extended hydrogen-bonding network of liquid water is limited nih.gov. Studies on the microsolvation of fluoromethane with increasing numbers of water molecules show that CH3F cannot form low-energy cyclic 2D hydrogen-bonding networks. This structural constraint helps explain the low solubility of many simple fluorinated hydrocarbons in water nih.gov. The fluoromethane molecule can bind to the periphery of small water clusters but disrupts the cooperative hydrogen-bonding structure of bulk water nih.gov.
Furthermore, the degree of fluorination significantly impacts hydration. Studies comparing mono-, di-, and trifluorinated compounds show a clear trend: the strength of hydrogen bond-like interactions with water decreases as the number of fluorine atoms increases rsc.org. This is because increased fluorination withdraws electron density from the carbon atom, but it also alters the local electrostatics and steric environment. A monofluoromethyl group can be somewhat hydrophilic, whereas a trifluoromethyl group is distinctly hydrophobic. This principle is critical for drug design, where strategic fluorination is used to modulate a molecule's solubility, membrane permeability, and binding affinity. The interaction enthalpy between the fluorinated group and water becomes less favorable with increased fluorination rsc.org.
| Compound Group | Number of Fluorine Atoms | Relative Enthalpy of H-bond with Water | Relative Entropy of H-bond with Water | General Hydrophobicity |
|---|---|---|---|---|
| Monofluoromethyl (-CH₂F) | 1 | Similar to water-water H-bond | More negative (more rigid) | Hydrophilic |
| Difluoromethyl (-CHF₂) | 2 | Slightly weaker than water-water H-bond | Moderately more rigid | Intermediate |
| Trifluoromethyl (-CF₃) | 3 | Much weaker than water-water H-bond | Slightly more flexible | Hydrophobic |
Note: This table is based on trends observed in studies of fluorinated ethanols (MFE, DFE, TFE), which serve as models for understanding the general principles of how fluorinated methyl groups interact with water. rsc.org
Advanced Research Directions and Future Outlook
Development of More Accurate and Transferable Intermolecular Potential Energy Surfaces for Dynamics Simulations
A precise understanding of the dynamics of the fluoromethane-water complex hinges on the availability of accurate intermolecular potential energy surfaces (PESs). A model potential for the CH3F···H2O system has been developed, and studies have shown that the electrostatic interaction is the most significant energy component for attractive configurations. researcher.life However, the development of full nine-dimensional potential energy surfaces for molecules like methyl fluoride (B91410) is a critical first step towards more complex simulations. nih.gov
Future efforts in this area will likely focus on several key aspects:
High-Level Ab Initio Calculations: The foundation of an accurate PES is a large set of high-level ab initio energy calculations. For the fluoromethane-water complex, this would involve methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) to map out the interaction energies for a vast number of geometric configurations. nih.govresearchgate.net
Advanced Fitting Techniques: The development of sophisticated analytical forms for the PES is crucial for its use in dynamics simulations. nih.gov A significant future direction is the use of machine learning techniques, such as neural networks, to fit the ab initio data. rsc.org This "Delta-machine learning" (Δ-ML) approach can create highly accurate PESs with greater efficiency. rsc.org
Transferability: A major goal is the development of transferable force fields. semanticscholar.orgaiche.org This involves creating PESs that can accurately describe the interactions in a variety of environments, from the gas phase to condensed phases, and for related halogenated hydrocarbons. semanticscholar.orgacs.org The adaptive intermolecular reactive bond order (AIREBO) potential is an example of a potential that can describe both intra- and intermolecular interactions. researchgate.net
| Area of Development | Description | Future Outlook |
|---|---|---|
| High-Level Ab Initio Calculations | Utilizing methods like CCSD(T) to generate a dense grid of interaction energies for numerous complex geometries. | Increased accuracy of the foundational data for the PES. |
| Advanced Fitting Techniques | Employing machine learning and neural networks to create analytical representations of the PES from ab initio data. | More efficient and accurate PES generation. |
| Transferability | Designing force fields that are applicable across different phases and for similar molecular systems. | Broader applicability of the developed potentials in diverse chemical simulations. |
Exploration of Excited State Dynamics and Photochemistry of Fluoromethane-Water Complexes
The study of the excited state dynamics and photochemistry of the fluoromethane-water complex is a largely unexplored frontier. Understanding how this complex behaves upon electronic excitation is crucial for applications in atmospheric chemistry and materials science.
Future research in this domain will likely involve:
High-Level Electronic Structure Calculations: The initial step will be to map out the potential energy surfaces of the excited electronic states using advanced quantum chemical methods. acs.orgnih.gov This will involve techniques that can handle the multiconfigurational nature of excited states. nih.govresearchgate.net
Nonadiabatic Dynamics Simulations: Simulating the movement of the nuclei on these coupled electronic states is essential to understand the photophysical and photochemical pathways. acs.org Methods like surface hopping will be instrumental in modeling processes such as internal conversion and intersystem crossing. acs.org
Probing Photodissociation Channels: A key question is how the complex breaks apart upon absorbing light. Future studies will aim to identify the fragments produced and their energy distributions, which has implications for understanding atmospheric degradation pathways.
Solvent Effects: Investigating the role of additional water molecules on the excited state dynamics will be crucial to bridge the gap between the isolated complex and its behavior in an aqueous environment.
Investigation of Nuclear Quantum Effects (NQEs) on Complex Structure and Dynamics
Treating atomic nuclei as classical particles is often an oversimplification, especially for light atoms like hydrogen. aip.org Nuclear quantum effects (NQEs), such as zero-point energy and quantum tunneling, can significantly influence the structure and dynamics of hydrogen-bonded systems like the fluoromethane-water complex. nih.gov
Future investigations into NQEs will likely focus on:
Path Integral Molecular Dynamics (PIMD): This method is a powerful tool for incorporating NQEs into molecular dynamics simulations by representing each quantum particle as a ring of classical particles. wikipedia.orgnih.govuni-paderborn.deillinois.eduuzh.ch Applying PIMD to the fluoromethane-water complex will provide a more accurate picture of its structure and vibrational dynamics.
Quantum Tunneling: The possibility of hydrogen atoms, and even the heavier fluorine atom, tunneling through potential energy barriers is a fascinating quantum phenomenon. analytica-world.comuibk.ac.atwikipedia.orgchemistryworld.comforbes.com Research will focus on whether tunneling plays a role in the dynamics of the fluoromethane-water complex, for example, in facilitating proton transfer or conformational changes.
Development of Efficient NQE Methods: While powerful, PIMD can be computationally expensive. aip.org A significant area of future research is the development of more efficient methods to include NQEs in simulations, such as constrained nuclear-electronic orbital (CNEO) theory combined with classical molecular dynamics (CNEO-MD). wisc.edu The Nuclear Electronic Orbital (NEO) approach also presents an efficient method to account for the quantum nature of nuclei. nih.gov
| Research Direction | Methodology | Expected Insights |
|---|---|---|
| Accurate Structural and Dynamical Properties | Path Integral Molecular Dynamics (PIMD) | A more realistic description of the complex's geometry, vibrational frequencies, and dynamic behavior. |
| Role of Quantum Tunneling | Theoretical calculations and advanced simulations | Understanding of non-classical pathways for proton transfer and conformational changes. |
| Efficient Simulation Techniques | Development and application of methods like CNEO-MD and NEO-DFT | Enabling the study of NQEs in larger and more complex systems involving fluoromethane (B1203902) and water. |
Integration of Multiscale Modeling Approaches (e.g., QM/MM) for Complex Systems
To understand the behavior of the fluoromethane-water complex in a more realistic environment, such as in bulk water or at an interface, multiscale modeling approaches are essential. tum.de Quantum mechanics/molecular mechanics (QM/MM) methods, which treat a small, critical part of the system with high-level quantum mechanics and the rest with a more computationally efficient molecular mechanics force field, are particularly promising. ens-lyon.frnih.govnih.gov
Future applications of multiscale modeling to the fluoromethane-water system will likely include:
Solvation Studies: Using QM/MM simulations to investigate the detailed structure of the solvation shells around fluoromethane in water and to calculate accurate free energies of solvation. q-chem.comrsc.org
Reaction Dynamics in Solution: Studying chemical reactions involving the fluoromethane-water complex in an aqueous environment, where the surrounding solvent molecules can play a crucial role.
Atmospheric Chemistry Modeling: Integrating detailed knowledge of the fluoromethane-water interaction into larger-scale atmospheric chemistry models to better understand the fate of fluoromethane in the atmosphere. icacgp-igac2024.comhelsinki.figoogle.comrsc.org
Application of Novel Experimental Techniques for Gas-Phase and Condensed-Phase Characterization
While computational methods provide invaluable insights, experimental validation and discovery are paramount. The application of novel experimental techniques will continue to refine our understanding of the fluoromethane-water complex.
Future experimental efforts are expected in the following areas:
Advanced Gas-Phase Spectroscopy: High-resolution spectroscopic techniques, such as Fourier-transform microwave spectroscopy and laser-based methods, will continue to provide precise information on the geometry and intermolecular vibrations of the complex in the gas phase. researchgate.netannualreviews.org
Condensed-Phase Dynamics: Techniques like two-dimensional infrared (2D-IR) spectroscopy can probe the ultrafast dynamics of hydrogen bond making and breaking in the condensed phase, providing a direct experimental window into the intermolecular interactions. aip.org
Single-Molecule Techniques: The use of techniques like atomic force microscopy (AFM) could potentially be adapted to probe the interaction forces between a single fluoromethane molecule and a water molecule or a water surface. taylorfrancis.com
Photochemistry in the Gas Phase: Laser-interfaced mass spectrometry (LIMS) is a powerful tool for studying the photodissociation of ions in the gas phase and can be applied to investigate the photochemical pathways of the fluoromethane-water complex. rsc.org
Q & A
Q. How can fluorescence quenching assays be optimized to study fluoromethane diffusion in aqueous matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
